DC_05
Overview
Description
DC-05 is a chemical compound known for its role as an inhibitor of DNA methyltransferase 1 (DNMT1)The compound has shown significant selectivity towards DNMT1 over other AdoMet-dependent protein methyltransferases .
Preparation Methods
DC-05 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired compound. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions and purification techniques .
Chemical Reactions Analysis
DC-05 undergoes various chemical reactions, including:
Oxidation: DC-05 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: DC-05 can participate in substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
DC-05 has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA methylation and epigenetic modifications.
Biology: Investigated for its effects on gene expression and cellular processes.
Medicine: Explored for its potential in cancer therapy, particularly in targeting DNMT1 to inhibit tumor growth.
Industry: Utilized in the development of epigenetic drugs and research tools.
Mechanism of Action
DC-05 exerts its effects by inhibiting DNA methyltransferase 1 (DNMT1). This inhibition prevents the methylation of DNA, leading to changes in gene expression. The molecular targets of DC-05 include DNMT1, and it affects pathways involved in DNA methylation and gene regulation .
Comparison with Similar Compounds
DC-05 is unique in its high selectivity towards DNMT1 compared to other DNA methyltransferase inhibitors. Similar compounds include:
Decitabine: Another DNMT1 inhibitor but with different selectivity and potency.
5-Fluoro-2’-deoxycytidine: A nucleoside analog that inhibits DNA methyltransferase.
Guadecitabine sodium: A prodrug of decitabine with improved pharmacokinetic properties.
Properties
IUPAC Name |
1-carbazol-9-yl-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c29-19(16-26-14-13-18-15-27-23-10-4-1-7-20(18)23)17-28-24-11-5-2-8-21(24)22-9-3-6-12-25(22)28/h1-12,15,19,26-27,29H,13-14,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWMTSMUQJNHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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